molecular formula C15H21NO4 B092731 Diethyl benzyliminodiacetate CAS No. 17136-37-7

Diethyl benzyliminodiacetate

Cat. No. B092731
CAS RN: 17136-37-7
M. Wt: 279.33 g/mol
InChI Key: HIZZJSBSOJLOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl benzyliminodiacetate is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds that can provide insights into the chemical behavior and properties of similar substances. For instance, derivatives of N-(diethylaminothiocarbonyl)benzimido are synthesized and their aqueous solubilities are studied, which could be relevant to understanding the solubility behavior of diethyl benzyliminodiacetate . Additionally, the synthesis of novel polynitrogenated derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate is reported, which may share some synthetic pathways with diethyl benzyliminodiacetate .

Synthesis Analysis

The synthesis of related compounds involves the use of diethyl esters as synthons for creating polycyclic nitrogen systems, which could be a potential method for synthesizing diethyl benzyliminodiacetate . The optimized synthesis routes for derivatives of diethyl succinate with antitumor activities also provide a framework that could be adapted for the synthesis of diethyl benzyliminodiacetate .

Molecular Structure Analysis

The molecular structure of diethyl benzyliminodiacetate is not directly analyzed in the papers. However, the crystal structure of a molecular complex involving diethyl 2-benzimidazol-1-ylsuccinate is determined, which could offer insights into the structural aspects of benzimidazole derivatives . The molecular structures of other synthesized compounds are verified using NMR spectral data, which is a technique that could also be applied to diethyl benzyliminodiacetate .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of diethyl benzyliminodiacetate. However, they do describe the reactions of related compounds, such as the addition reactions of nucleophilic centered hydrazonoimidazolidines to diethyl acetylenedicarboxylate, which could be relevant to understanding the reactivity of diethyl benzyliminodiacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl benzyliminodiacetate are not detailed in the papers. However, the aqueous solubility of N-(diethylaminothiocarbonyl)benzimido derivatives is measured, and COSMO-RS aqueous solubility predictions are provided . These studies could help predict the solubility and partition coefficients of diethyl benzyliminodiacetate.

Scientific Research Applications

  • Adsorption Properties and Electrochemical Behavior : Diethyl benzyliminodiacetate, due to its hydrophobic characteristics, has been studied for its adsorption properties and behavior at a mercury electrode. This research is significant in understanding the behavior of organic ligands in electrochemical environments (Buffle, Mota, & Gonçalves, 1987).

  • Anticancer Activity : Benzimidazole derivatives, which are structurally related to Diethyl benzyliminodiacetate, have been synthesized and evaluated for their anticancer activity. These studies are critical in the search for new therapeutic agents for cancer treatment (Dhahri et al., 2022).

  • Preparation of Esters : Research has explored the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, which is relevant for the synthesis and applications of compounds like Diethyl benzyliminodiacetate (Mitsunobu & Yamada, 1967).

  • Medical Imaging and Diagnostic Applications : Studies on Diethyl benzyliminodiacetate complexes, particularly those involving technetium, have been conducted to understand their biodistribution in rats. These findings are pertinent for medical imaging and diagnostic applications (Maddalena, Snowdon, & Wilson, 1988).

  • Pharmaceutical and Antimicrobial Applications : Synthesis and evaluation of benzimidazole derivatives, which include structures similar to Diethyl benzyliminodiacetate, have shown promising results in antimicrobial activities. This research is vital for developing new antimicrobial agents (Singh et al., 2020).

  • Molecular Complex Studies : The study of molecular complexes like Diethyl 2-Benzimidazol-1-ylsuccinate–Picric Acid provides insights into the formation of inclusion complexes and hydrogen bonding, which is relevant for understanding the behavior of Diethyl benzyliminodiacetate in complex molecular systems (Zaderenko et al., 1997).

Safety And Hazards

DEBA is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H315 - H319 - H335 . Precautionary measures include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

ethyl 2-[benzyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-19-14(17)11-16(12-15(18)20-4-2)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZZJSBSOJLOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412130
Record name Diethyl benzyliminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl benzyliminodiacetate

CAS RN

17136-37-7
Record name Diethyl benzyliminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl benzyliminodiacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 5-L three-necked flask, 523.2 g (2.765 moles) of diethyl iminodiacetate, 465.4 g (5.540 moles) of sodium hydrogencarbonate and 1.4L of DMF (dimethylformamide) were put, and, keeping the mixture at about 40° C., 473.5 g (2.768 moles) of benzyl bromide was slowly dropwise added thereto with stirring. Thereafter, the mixture was stirred at about 40° C. for 16 hours. After the reaction was completed, 1.5L of water was added to the reaction product, which was then extracted with toluene (500 ml×four times). The organic layer formed was washed with water and dried with Glauber's salt. Thereafter, the solvent was evaporated to dryness to obtain 780 g of diethyl N-benzyliminodiacetate (yield: 98.8%).
Quantity
523.2 g
Type
reactant
Reaction Step One
Quantity
465.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
473.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl benzyliminodiacetate
Reactant of Route 2
Reactant of Route 2
Diethyl benzyliminodiacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl benzyliminodiacetate
Reactant of Route 4
Reactant of Route 4
Diethyl benzyliminodiacetate
Reactant of Route 5
Reactant of Route 5
Diethyl benzyliminodiacetate
Reactant of Route 6
Reactant of Route 6
Diethyl benzyliminodiacetate

Citations

For This Compound
1
Citations
A López-Cobeñas, P Cledera, JD Sanchez… - …, 2005 - thieme-connect.com
A general, efficient and environmentally friendly procedure for the synthesis of 2, 5-piperazinediones is described, involving the microwave irradiation of N-Boc dipeptide esters. …
Number of citations: 31 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.